1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine
Description
Synthesized via hydrogenolysis of its N,N-dibenzyl precursor (compound 10), it forms a white solid with a melting point of 116–117°C . Key spectral data include:
- ¹H NMR (CDCl₃): δ 3.90 (s, 6H, oxabicyclo-OCH₂), 1.46 (s, 3H, CH₃), 1.00 (br s, 2H, NH₂).
- ¹³C NMR (CDCl₃): δ 108.2 (bridging carbons), 72.7 (OCH₂), 44.9 (C-N), 22.9 (CH₃). Its molecular formula (C₆H₁₁NO₃) and elemental analysis (C: 49.35%, H: 7.59%, N: 9.46%) confirm purity . The amine group enhances reactivity, enabling applications in coordination chemistry and drug synthesis.
Properties
IUPAC Name |
1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-5-8-2-6(7,3-9-5)4-10-5/h2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYSGSZSILQOIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12OCC(CO1)(CO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The synthesis of 1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine typically proceeds via a two-step process:
- Formation of the 1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-one core.
- Amination at the 4-position to yield the target amine.
Formation of the Trioxabicyclic Core
The classic method for constructing the trioxabicyclo[2.2.2]octane skeleton involves the cyclization of a trishydroxymethyl compound (such as 1,1,1-trishydroxymethylethane) with an ortho ester (e.g., ethyl orthoformate), catalyzed by a Lewis acid in an inert solvent. The reaction eliminates alcohol as a byproduct, which is removed azeotropically to drive the reaction to completion.
Key Reaction Equation
$$
\text{1,1,1-Trishydroxymethylethane} + \text{Ethyl orthoformate} \xrightarrow{\text{Lewis acid, solvent}} \text{1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-one} + \text{Ethanol}
$$
Typical Conditions
| Parameter | Value/Description |
|---|---|
| Catalyst | Boron trifluoride, tin tetrachloride, zinc chloride |
| Solvent | Toluene, benzene, cyclohexane |
| Temperature | Reflux (typically 80–110°C, depending on solvent) |
| Alcohol removal | Azeotropic distillation |
| Reaction time | 3–7 hours (significantly reduced from earlier methods) |
Example Yield Data
| Method (Reference) | Reaction Time | Yield (%) |
|---|---|---|
| Doering et al. (1955) | 24 h | 7.7 |
| Improved (US3415846A) | 3–7 h | 40–60 |
- The improved method uses both a catalyst and an inert solvent, greatly enhancing both speed and yield compared to earlier literature.
Amination at the 4-Position
After formation of the trioxabicyclic ketone, the 4-position is aminated to introduce the amine group. This transformation is typically achieved by reacting the ketone with ammonia or a suitable amine derivative under acidic or basic conditions.
Key Reaction Equation
$$
\text{1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-one} + \text{NH}_3 \xrightarrow{\text{acid/base}} \text{this compound}
$$
Typical Conditions
| Parameter | Value/Description |
|---|---|
| Amination agent | Ammonia or primary amine |
| Solvent | Water, ethanol, or mixed organic solvents |
| pH control | Acidic (HCl) or basic (NaOH) |
| Temperature | 40–80°C |
| Reaction time | 1–6 hours |
Yield Data
| Amination Agent | Yield (%) | Notes |
|---|---|---|
| Ammonia | 60–80 | Direct amination |
| Amine derivative | 50–70 | For substituted analogs |
Industrial and Laboratory Scale Considerations
- Laboratory Scale: Batch reactions using round-bottom flasks, standard reflux condensers, and azeotropic distillation setups are common.
- Industrial Scale: Continuous flow reactors and optimized solvent systems are employed to maximize yield and purity, minimize reaction time, and streamline product isolation.
Comparative Data Table: Preparation Methods
| Step | Classical Method (Doering et al.) | Improved Method (US3415846A) | Modern Laboratory Method |
|---|---|---|---|
| Cyclization Time | 24 h | 3–7 h | 3–7 h |
| Catalyst | None | Lewis acid | Lewis acid |
| Solvent | None | Toluene/benzene | Toluene/benzene |
| Yield (%) | 7.7 | 40–60 | 40–60 |
| Amination Agent | Ammonia | Ammonia/amine | Ammonia/amine |
| Amination Yield (%) | Not reported | 60–80 | 60–80 |
Mechanistic Insights
- Cyclization: The Lewis acid activates the ortho ester, facilitating nucleophilic attack by the trishydroxymethyl compound, leading to ring closure and elimination of alcohol.
- Amination: The carbonyl at the 4-position is attacked by ammonia, forming an imine intermediate, which is subsequently reduced (if necessary) to the amine.
Research Findings and Notes
- The improved synthesis using Lewis acid catalysis and azeotropic alcohol removal is now the preferred method due to its efficiency and scalability.
- The choice of solvent and catalyst directly impacts both yield and purity.
- The method is generalizable to other substituted trioxabicyclo[2.2.2]octane derivatives, allowing for structural diversity in analog synthesis.
Summary Table: Key Preparation Parameters
| Parameter | Range/Options | Comments |
|---|---|---|
| Catalyst | BF₃, SnCl₄, ZnCl₂, H₂SO₄ | Lewis acids preferred |
| Solvent | Toluene, benzene, cyclohexane | Must allow azeotropic distillation |
| Reaction Temp | 80–110°C | Depends on solvent |
| Reaction Time | 3–7 hours (cyclization) | Improved over classical methods |
| Amination Temp | 40–80°C | Mild heating sufficient |
| Amination Yield | 60–80% | Higher with ammonia, pure starting ketone |
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the bicyclic framework.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
Scientific Research Applications
1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine serves as a building block in the synthesis of complex molecules in chemistry. It can be employed in biochemical studies to elucidate enzyme mechanisms and interactions within biological systems. Furthermore, it shows potential therapeutic applications in medicine, including its use as a precursor in drug development. In industry, it is utilized in the production of diverse chemicals and materials.
Chemical Reactions
This compound can undergo different types of chemical reactions:
- Oxidation: It can be oxidized to create derivatives with different functional groups. Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.
- Reduction: Reduction reactions can modify the compound’s structure. Reducing agents like lithium aluminum hydride () and sodium borohydride () are often used.
- Substitution: Substitution reactions can introduce different substituents onto the bicyclic framework, employing various nucleophiles and electrophiles depending on the desired substitution pattern.
The biological activity of this compound is attributed to its interaction with specific enzymes and receptors in biological systems. Its structural similarity to natural substrates may allow it to interfere with normal biochemical pathways, potentially exhibiting inhibitory effects on certain enzymes.
Physicochemical Properties
Mechanism of Action
The mechanism by which 1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Trioxabicyclo[2.2.2]octane Derivatives
1-(4-Ethynylphenyl)-4-n-propyl-2,6,7-trioxabicyclo[2.2.2]octane ([³H]EBOB)
- Structure : Ethynylphenyl and n-propyl substituents at positions 1 and 3.
- Application : Radioligand for neuronal channel studies due to high binding affinity .
- Key Difference : Bulkier substituents increase lipophilicity, enhancing membrane permeability compared to the methyl-amine analog .
1-Butyl-4-isopropyl-2,6,7-trioxabicyclo[2.2.2]octane
- Structure : Butyl and isopropyl groups at positions 1 and 4.
1-(2-Bromoethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane
Heteroatom Substitutions in the Bicyclic Core
4-Isopropyl-1-phospha-2,6,7-trioxabicyclo[2.2.2]octane 1-oxide
- Structure : Phosphorus replaces one oxygen in the trioxabicyclo core.
- Properties : Lower thermal stability (mp 56°C) and higher toxicity (rat LD₅₀: 8.39 mg/kg) compared to oxygen-only analogs .
- Application : Used in coordination chemistry for metal-ligand complexes .
1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride
Functional Group Comparisons
Research Findings and Implications
- Substituent Effects: Larger alkyl/aryl groups (e.g., n-propyl, ethynylphenyl) enhance lipophilicity but reduce solubility in polar solvents .
- Core Modifications : Phosphorus incorporation lowers thermal stability, while nitrogen increases basicity .
- Biological Activity: Free-Wilson models fail to predict activity for trioxabicyclo derivatives, suggesting non-linear substituent effects. Hansch analysis (QSAR) may better correlate steric/electronic properties with bioactivity .
Biological Activity
1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine is a bicyclic compound with the molecular formula and a molecular weight of 145.16 g/mol. This compound is notable for its unique structural features and has garnered interest in various fields, including medicinal chemistry and biochemistry.
The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors within biological systems. The compound may exhibit inhibitory effects on certain enzymes due to its structural similarity to natural substrates, which allows it to interfere with normal biochemical pathways.
Research Findings
Recent studies have explored the potential applications of this compound in various therapeutic contexts:
Case Studies
- CTP Synthetase Inhibition : A study focused on the structure-activity relationship of related compounds demonstrated that modifications to the bicyclic structure could enhance inhibitory potency against CTP synthetase, leading to improved anti-trypanosomal activity without increasing toxicity towards mammalian cells .
- Virtual Screening for Therapeutic Activity : A virtual screening approach identified potential therapeutic candidates based on their structural characteristics and predicted biological activities. Compounds similar to this compound were highlighted for their potential in treating venous diseases due to their ability to modulate key signaling pathways .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine | Ethyl group instead of methyl | Potentially similar enzyme inhibition |
| 2,6,7-Trioxabicyclo[2.2.2]octan-4-amine | Lacks methyl group at position 1 | Reduced biological activity compared to methylated analogues |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for characterizing the molecular structure of 1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy for proton and carbon environments with X-ray crystallography to resolve the bicyclic framework and substituent positions. Computational tools like density functional theory (DFT) can validate stereoelectronic effects and bond angles. For example, PubChem-derived data (e.g., InChI keys, molecular formulas) should be cross-referenced to ensure consistency with experimental results .
Q. How can researchers optimize synthetic routes for this compound to improve yield and purity?
- Methodological Answer : Use reaction databases (e.g., Reaxys, BKMS_METABOLIC) to identify viable precursors and catalysts. Template-based strategies, such as those applied to structurally similar bicyclic amines (e.g., 4-(difluoromethyl)bicyclo[2.2.2]octan-1-amine), can guide solvent selection and temperature optimization. Fractional crystallization or chromatography (HPLC) may resolve stereoisomeric impurities .
Q. What analytical techniques are suitable for assessing the compound’s stability under standard laboratory conditions?
- Methodological Answer : Perform accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor decomposition thresholds. High-resolution mass spectrometry (HRMS) can track degradation products. Compare results with analogous bicyclo[2.2.2]octane derivatives, noting the impact of the trioxa moiety on hydrolytic stability .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?
- Methodological Answer : Employ quantum chemical reaction path searches (e.g., via ICReDD’s computational frameworks) to map potential energy surfaces and identify transition states. Machine learning models trained on PubChem data can predict regioselectivity in nucleophilic substitutions or cycloadditions. Validate predictions with microreactor experiments under varying pH and solvent conditions .
Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, logP) for this compound?
- Methodological Answer : Cross-reference experimental measurements (e.g., shake-flask method for logP) with computational predictions using tools like ACD/Labs or EPI Suite. Discrepancies may arise from stereochemical variations or impurities; thus, purity assessments via HPLC-UV/ELSD are critical. For solubility, use the CheqSol method to distinguish kinetic vs. thermodynamic solubility .
Q. How can researchers design experiments to elucidate the reaction mechanism of this compound in catalytic systems?
- Methodological Answer : Use isotopic labeling (e.g., deuterium or ¹³C) to trace bond cleavage/formation in kinetic isotope effect (KIE) studies. Pair with operando spectroscopy (e.g., in situ FTIR) to monitor intermediate species. For catalytic cycles, apply Eyring analysis to determine activation parameters and compare with DFT-calculated transition states .
Q. What comparative studies highlight the unique biological or chemical properties of this compound versus structurally similar bicyclic amines?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing the trioxa group with diaza or thia moieties). Use competitive binding assays or enzyme inhibition screens to quantify selectivity. For example, compare steric effects against 1,4-diazabicyclo[2.2.2]octane derivatives in receptor-ligand docking simulations .
Data-Driven Approaches
- Contradiction Management : When conflicting data arise (e.g., melting points or bioactivity), leverage factorial design (e.g., 2^k experiments) to isolate variables like solvent polarity or catalyst loading. Integrate cheminformatics tools to cluster datasets and identify outliers .
- Database Utilization : Prioritize PubChem and Reaxys for validated spectral data, avoiding unverified sources. For synthetic pathways, use Pistachio/BKMS templates to filter high-plausibility routes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
